molecular formula C27H21BrN2OS2 B11979132 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11979132
M. Wt: 533.5 g/mol
InChI Key: QRUNFTLAIMNAFE-UHFFFAOYSA-N
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Description

The compound 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds It features a unique structure combining a bromophenyl group, a naphthalenylmethyl sulfanyl group, and a tetrahydrobenzothienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydrobenzothienopyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Naphthalenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a naphthalenylmethyl thiol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of benzothieno[2,3-d]pyrimidines exhibit significant antitumor properties. The structural features of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one suggest that it may also possess similar activity. Studies on related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antiviral Properties
Compounds with similar structures have been reported to exhibit antiviral activities. The incorporation of the naphthalene moiety may enhance the interaction with viral proteins or enzymes, potentially leading to effective antiviral agents against diseases such as HIV and hepatitis .

Cytotoxicity and Antiproliferative Effects
The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through mechanisms involving cell cycle arrest and apoptosis . Further investigations are needed to elucidate the specific pathways involved.

Material Science

Synthesis of Novel Materials
The unique chemical structure of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one allows for its use as a building block in the synthesis of novel materials. Its ability to form stable complexes with metal ions could be exploited in the development of new catalysts or sensors .

Polymer Chemistry
In polymer chemistry, the compound can serve as a functional monomer due to its reactive sites. This could lead to the development of polymers with enhanced thermal stability or electrical conductivity .

Research Tool in Biochemical Studies

Bioconjugation and Labeling
The presence of bromine and sulfur functionalities makes this compound suitable for bioconjugation strategies. It can be used to label biomolecules for imaging studies or to track biochemical processes in live cells. This application is particularly relevant in the field of molecular imaging where precise localization of compounds is crucial .

Mechanistic Studies
Understanding the interaction between this compound and biological targets can provide insights into its mechanism of action. Investigating these interactions using techniques such as surface plasmon resonance or fluorescence spectroscopy can yield valuable data regarding binding affinities and kinetics .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-(4-fluorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.

Biological Activity

The compound 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H18BrN2S\text{C}_{19}\text{H}_{18}\text{BrN}_2\text{S}

This structure features a bromophenyl group and a naphthalenylmethyl sulfanyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize findings related to the specific biological activities of the target compound.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothieno[2,3-d]pyrimidines exhibit antimicrobial properties. For instance, related compounds have shown moderate activity against various bacterial and fungal strains. A study highlighted that synthesized compounds were tested for their antimicrobial efficacy and found to be moderately active compared to standard drugs like Streptomycin and Nystatin .

CompoundActivity TypeReference
3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-oneAntimicrobial
9-(4-bromophenyl)-6-aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridine-2-carbonitrileAntimicrobial

Anticancer Properties

The biological activity of Mannich bases has been extensively reviewed in the context of anticancer effects. The compound shares structural similarities with known anticancer agents. Research has shown that Mannich bases can act as cytotoxic agents against various cancer cell lines. Some studies report cytotoxicity levels significantly higher than standard treatments like 5-fluorouracil .

The mechanisms through which compounds like 3-(4-bromophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exert their biological effects are under investigation. Potential mechanisms include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Reactive oxygen species (ROS) generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells.

Case Studies

A notable case study involved the synthesis and evaluation of various benzothieno derivatives for their biological activities. The results indicated that modifications in the structure significantly influenced their efficacy against pathogens and cancer cell lines. For example:

  • Synthesis Method : Compounds were synthesized using microwave-assisted methods yielding high purity and yield.
  • Testing : Compounds were subjected to antimicrobial assays against a panel of bacterial strains and showed variable degrees of effectiveness.

Properties

Molecular Formula

C27H21BrN2OS2

Molecular Weight

533.5 g/mol

IUPAC Name

3-(4-bromophenyl)-2-(naphthalen-1-ylmethylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H21BrN2OS2/c28-19-12-14-20(15-13-19)30-26(31)24-22-10-3-4-11-23(22)33-25(24)29-27(30)32-16-18-8-5-7-17-6-1-2-9-21(17)18/h1-2,5-9,12-15H,3-4,10-11,16H2

InChI Key

QRUNFTLAIMNAFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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